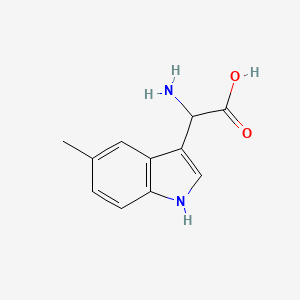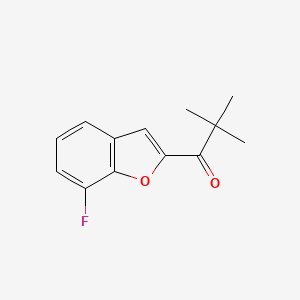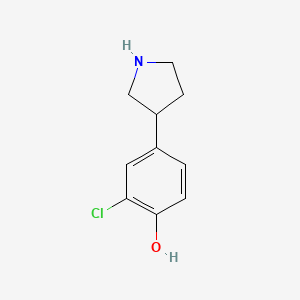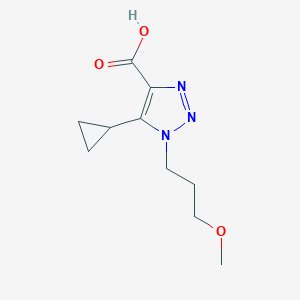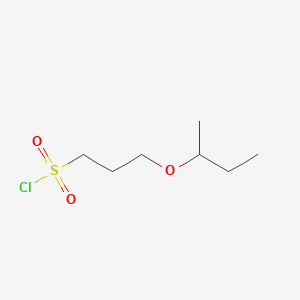
3-(Sec-butoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Sec-butoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(sec-butoxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{3-(sec-butoxy)propan-1-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Sec-butoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major products are sulfinyl or sulfhydryl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Sec-butoxy)propane-1-sulfonyl chloride has various applications in scientific research, including:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-(Sec-butoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in nucleophilic substitution reactions, the nucleophile attacks the sulfur atom, displacing the chlorine atom and forming a new bond with the sulfur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Butoxy)propane-1-sulfonyl chloride
- 3-(Isobutoxy)propane-1-sulfonyl chloride
- 3-(Tert-butoxy)propane-1-sulfonyl chloride
Comparison
3-(Sec-butoxy)propane-1-sulfonyl chloride is unique due to the presence of the sec-butoxy group, which imparts different steric and electronic properties compared to other butoxy derivatives. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the sec-butoxy group may provide steric hindrance, affecting the rate of nucleophilic substitution reactions compared to the other butoxy derivatives.
Eigenschaften
Molekularformel |
C7H15ClO3S |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
3-butan-2-yloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-3-7(2)11-5-4-6-12(8,9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
VNHVIPWLJGYFAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


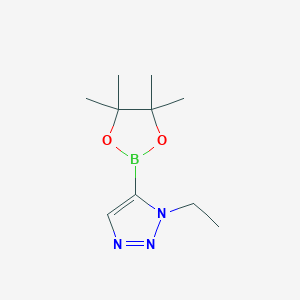
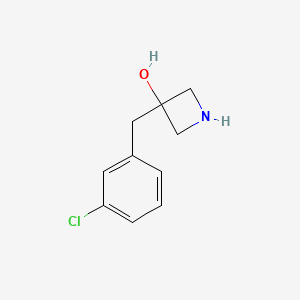
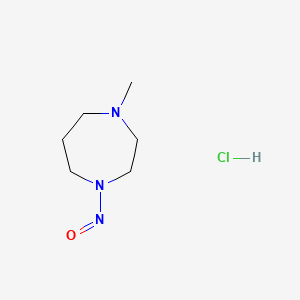
![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13627274.png)
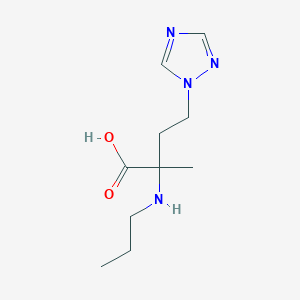
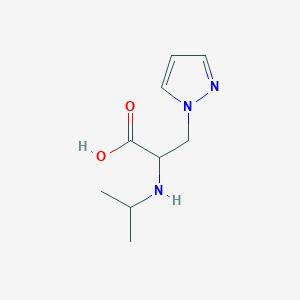

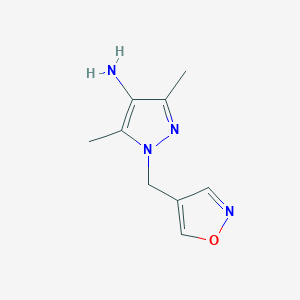
![methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride](/img/structure/B13627309.png)
